molecular formula C14H17N3O4S B11311949 N-(2-ethyl-6-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(2-ethyl-6-methylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11311949
M. Wt: 323.37 g/mol
InChI Key: CSLYSZZORVWBPS-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: Various substituents, such as the ethyl and methyl groups, are introduced through substitution reactions using appropriate alkyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYL-6-METHYLPHENYL)-N-(2-SULFOACETYL)-L-ALANINE: A related compound with similar structural features.

    N-(2-ETHYL-6-METHYLPHENYL)-1-METHOXYPROPAN-2-IMINE: Another compound with a similar core structure but different functional groups.

Uniqueness

N-(2-ETHYL-6-METHYLPHENYL)-2-HYDROXY-4-METHYL-6-OXO-16-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H17N3O4S/c1-4-10-7-5-6-8(2)11(10)17-22(20,21)12-9(3)15-14(19)16-13(12)18/h5-7,17H,4H2,1-3H3,(H2,15,16,18,19)

InChI Key

CSLYSZZORVWBPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(NC(=O)NC2=O)C)C

Origin of Product

United States

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